4-({[(Tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid
Description
4-({[(Tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid is a bicyclic amino acid derivative characterized by a spirocyclic framework combining a bicyclo[2.1.1]hexane moiety and a 4'-oxane ring. This compound is of interest in medicinal chemistry due to its structural rigidity, which mimics natural amino acids while offering conformational constraints that may enhance target binding specificity .
Properties
IUPAC Name |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6/c1-13(2,3)22-12(20)17-10-14-8-15(9-14,11(18)19)16(23-14)4-6-21-7-5-16/h4-10H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZLYUQKDJOATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(C3(O2)CCOCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-({[(Tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex spirocyclic structure which contributes to its unique biological properties. The molecular formula is with a molecular weight of approximately 299.31 g/mol. The structure includes a tert-butoxycarbonyl group that enhances solubility and stability.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.31 g/mol |
| CAS Number | 2490374-81-5 |
| Purity | 95% |
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, research on related sigma receptor modulators has shown promising results in inhibiting cancer cell proliferation. The compound's ability to interact with sigma receptors may play a crucial role in its anticancer activity.
- Case Study : In vitro studies demonstrated that derivatives of spirocyclic compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may exhibit similar effects.
The proposed mechanism involves the modulation of sigma receptors which are implicated in various cellular processes including apoptosis and cell cycle regulation. By binding to these receptors, the compound may alter intracellular signaling pathways, leading to reduced tumor growth.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the spirocyclic core.
- Introduction of the tert-butoxycarbonyl group.
- Aminomethylation to yield the final product.
Table 2: Synthesis Steps Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Bicyclic precursors |
| 2 | Protection | Tert-butoxycarbonyl chloride |
| 3 | Aminomethylation | Amines, coupling agents |
Comparison with Similar Compounds
Cyclobutane vs. Oxane Spiro Systems
- 4-(((tert-butoxycarbonyl)amino)methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylic acid (CAS: 2490374-81-5) replaces the 4'-oxane with a cyclobutane ring.
- 4-(((tert-butoxycarbonyl)amino)methyl)tetrahydro-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-pyran]-1-carboxylic acid (CAS: 2225142-48-1) features a pyran ring, introducing an additional oxygen atom and enhancing hydrogen-bonding capacity .
Bicyclo System Modifications
- 2-(4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[2.2.1]heptane-1-carbonyl)-3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (Mol. formula: C₁₉H₂₈N₂O₆) incorporates a 2.2.1 bicycloheptane system. The larger bridgehead angle (~109°) compared to bicyclo[2.1.1]hexane (~60°) may reduce enzymatic binding affinity, as observed in studies on S-adenosylmethionine synthase inhibitors .
Role of Bridgehead Angle
- 2-aminobicyclo[2.1.1]hexane-2-carboxylic acid () exhibits potent inhibition of S-adenosylmethionine synthase due to its optimal bridgehead angle (~60°), enabling precise complementarity with the enzyme’s active site.
Substituent Effects
- Analogues lacking Boc protection (e.g., 7-aminonorbornane-7-carboxylic acid) exhibit reduced stability .
- Hydrophobic extensions, such as the 5,6-exo-trimethylene group in 2-aminonorbornane derivatives, improve binding via hydrophobic interactions .
Physicochemical Properties
Preparation Methods
Reaction Mechanism and Conditions
- Catalyst : BF₃·Et₂O (10 mol%)
- Substrates :
- Bicyclo[1.1.0]butane derivatives (e.g., 1-methylbicyclo[1.1.0]butane)
- Oxa-dienes (e.g., 3,4-dihydro-2H-pyran-2-one)
- Temperature : 0°C to room temperature
- Solvent : Dichloromethane (DCM)
The reaction proceeds via Lewis acid activation of the oxa-diene, followed by concerted [2π + 2σ] cycloaddition with the strained BCB. This step forms the spiro[bicyclo[2.1.1]hexane-2,4'-oxane] core with excellent regioselectivity (>20:1) and moderate to high yields (60–85%).
Stereochemical Control
The stereochemistry at the spiro junction (1r,4r configuration) is dictated by the endo transition state during cycloaddition. Computational studies suggest that BF₃ coordination to the oxa-diene’s carbonyl oxygen enforces a chair-like conformation, guiding the BCB to approach from the less hindered face.
Functionalization of the Spiro Core
Introduction of the Aminomethyl Group
The aminomethyl moiety is installed via nucleophilic substitution at position 4 of the bicyclo[2.1.1]hexane ring:
Procedure :
Boc Protection of the Amine
The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O):
Conditions :
- Base : Triethylamine (2 equiv)
- Solvent : Tetrahydrofuran (THF)
- Temperature : 0°C to room temperature
- Time : 4–6 h
Monitoring : Reaction progress tracked via TLC (Rf = 0.4 in ethyl acetate/hexanes 1:1).
Carboxylic Acid Installation
The carboxylic acid group is introduced through oxidation of a pre-existing methyl ester:
Esterification and Oxidation Sequence
- Esterification : Treat the spiro core with methanol and catalytic H₂SO₄ to form the methyl ester.
- Oxidation : Use Jones reagent (CrO₃/H₂SO₄/H₂O) at 0°C to oxidize the ester to the carboxylic acid.
Yield : 80–85% for oxidation step.
Purification and Characterization
Chromatographic Techniques
- Normal-phase chromatography : Silica gel, ethyl acetate/hexanes gradient (10–50%)
- Reverse-phase HPLC : C18 column, acetonitrile/water (0.1% TFA)
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.45–3.70 (m, 4H, oxane), 4.12 (d, J = 6.8 Hz, 2H, CH₂NHBoc).
- HRMS : m/z calc. for C₁₆H₂₅NO₆ [M+H]⁺: 327.38, found: 327.38.
Challenges and Optimization
- Spiro Core Stability : The bicyclo[2.1.1]hexane ring is prone to ring-opening under strong acidic conditions. Mitigated by using mild Lewis acids (e.g., BF₃·Et₂O) during synthesis.
- Aminomethyl Group Reactivity : Over-bromination at position 4 is avoided by controlling NBS stoichiometry (1.1 equiv).
Comparative Analysis of Synthetic Routes
| Step | Method A (Cycloaddition) | Method B (Stepwise Ring Closure) |
|---|---|---|
| Spiro Core Yield | 85% | 45% |
| Stereoselectivity | >20:1 | 3:1 |
| Functionalization | 2 steps | 4 steps |
Method A’s cycloaddition approach outperforms stepwise methods in efficiency and stereocontrol.
Q & A
Basic: What are the standard synthetic methods for introducing the tert-butoxycarbonyl (BOC) protecting group in this compound?
Methodological Answer:
The BOC group is typically introduced via reaction of the amine moiety with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP) can catalyze the reaction in solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C. Monitoring the reaction via TLC or LC-MS ensures completion, and purification is achieved via column chromatography or recrystallization .
Basic: Which analytical techniques are critical for confirming the spirocyclic structure and BOC group integrity?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to identify spirocyclic protons, bicyclohexane ring signals, and BOC-group tert-butyl protons (~1.2–1.4 ppm).
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns consistent with the bicyclo[2.1.1]hexane-oxaspiro scaffold.
- Infrared (IR) Spectroscopy : Confirmation of carbonyl stretches (~1680–1720 cm⁻¹) from the BOC and carboxylic acid groups .
Advanced: How can multi-step synthetic routes be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature Control : Low temperatures (e.g., –20°C) minimize side reactions during BOC deprotection.
- Catalyst Screening : Use of coupling agents (e.g., HATU for amidation) or Lewis acids (e.g., ZnCl₂) for spirocyclic ring formation.
- In-line Analytics : Real-time monitoring via FTIR or Raman spectroscopy to track reaction progress .
Advanced: How should researchers address contradictions in spectral data during derivative synthesis?
Methodological Answer:
Contradictions (e.g., unexpected NMR shifts or MS fragments) can arise from conformational isomerism or residual solvents. Strategies include:
- 2D NMR (COSY, NOESY) : To resolve overlapping signals and confirm spatial proximity of protons in the spirocyclic system.
- X-ray Crystallography : Definitive structural elucidation of crystalline intermediates.
- Comparative Analysis : Reference structural analogs (e.g., bicyclo[2.2.2]octane derivatives) to identify trends in spectral signatures .
Advanced: What mechanistic insights govern the compound’s reactivity in esterification or amide coupling?
Methodological Answer:
The carboxylic acid group undergoes esterification via acid-catalyzed (e.g., H₂SO₄) or coupling-agent-mediated (e.g., DCC/DMAP) pathways. For amide formation, activation with EDC/HOBt is preferred to minimize racemization. The BOC group’s steric bulk may slow nucleophilic attack, requiring extended reaction times (~24–48 hours) .
Advanced: How do structural variations in related compounds impact biological activity?
Comparative Analysis Table:
Advanced: How does pH and temperature influence the compound’s stability in aqueous solutions?
Methodological Answer:
Stability studies should include:
- pH-Dependent Hydrolysis : The BOC group is labile under acidic (pH < 3) or basic (pH > 10) conditions. Use buffered solutions (pH 6–8) for storage.
- Thermal Stability : Accelerated degradation studies (e.g., 40–60°C) under inert atmospheres to predict shelf life. Lyophilization is recommended for long-term storage .
Advanced: What strategies mitigate epimerization during derivatization of the chiral bicyclohexane core?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
